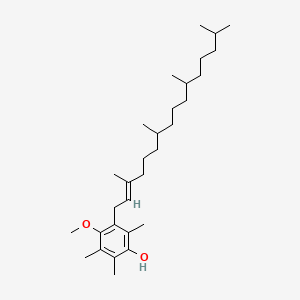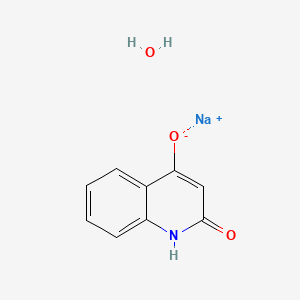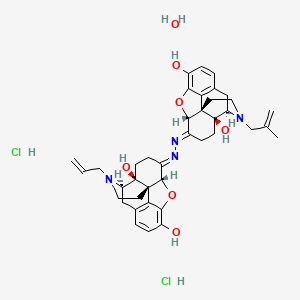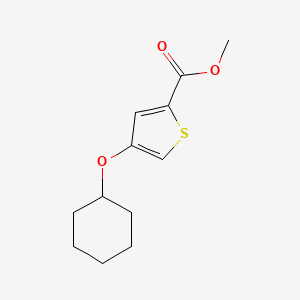
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 2,3,6-trimethylphenol.
Alkylation: The phenolic hydroxyl group is alkylated using a suitable alkylating agent, such as an alkyl halide, under basic conditions.
Friedel-Crafts Alkylation: The alkylated phenol undergoes Friedel-Crafts alkylation with a long-chain alkene, such as 3,7,11,15-tetramethylhexadec-2-ene, in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, Lewis acids, and solvents like dichloromethane or acetic acid.
Major Products
Oxidation: Quinones, hydroquinones.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It can induce apoptosis in cancer cells and inhibit tumor growth through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenol: A simpler phenolic compound with antioxidant properties.
2,3,6-trimethylphenol:
3,7,11,15-tetramethylhexadec-2-ene: An aliphatic compound used in the synthesis of complex organic molecules.
Uniqueness
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol is unique due to its combination of a methoxy group, multiple methyl groups, and a long aliphatic chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C30H52O2 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
4-methoxy-2,3,6-trimethyl-5-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol |
InChI |
InChI=1S/C30H52O2/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-18-24(5)19-20-28-27(8)29(31)25(6)26(7)30(28)32-9/h19,21-23,31H,10-18,20H2,1-9H3/b24-19+ |
InChI Key |
OSASXCLFHSTYLS-LYBHJNIJSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)C)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)OC)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)





![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)
![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)




